4-Hexyl-2-methoxy-1,3-dioxolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexyl-2-methoxy-1,3-dioxolane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The reaction typically involves the acetalization of aldehydes or ketalization of ketones. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-2-methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other high-valent chromium reagents.
Reduction: LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
4-Hexyl-2-methoxy-1,3-dioxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hexyl-2-methoxy-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for aldehydes and ketones, preventing them from undergoing unwanted reactions during chemical transformations . The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or pharmaceutical applications.
Comparison with Similar Compounds
4-Hexyl-2-methoxy-1,3-dioxolane can be compared with other similar compounds, such as:
2-Methoxy-1,3-dioxolane: Similar in structure but with different alkyl substituents.
1,3-Dioxane: A related compound with a six-membered ring structure.
4-Methyl-2-pentyl-1,3-dioxolane: Another dioxolane derivative with different substituents.
Properties
IUPAC Name |
4-hexyl-2-methoxy-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANROLVFDLXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1COC(O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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